![molecular formula C21H31N3O3 B5653235 2,2-dimethylpropyl 3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5653235.png)

2,2-dimethylpropyl 3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative within the class of 3,9-diazaspiro[5.5]undecane derivatives, known for their intriguing molecular architectures and potential in pharmaceutical applications. These compounds are synthesized through various innovative methods, including spirocyclization and multi-component reactions, offering a wide range of chemical functionalities and structural diversity.

Synthesis Analysis

The synthesis of such compounds typically involves intramolecular spirocyclization of pyridine substrates. For example, one method entails the activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by titanium isopropoxide (Parameswarappa & Pigge, 2011). Another approach includes a one-pot multi-component reaction catalyzed by triethylamine, producing ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives (Li et al., 2014).

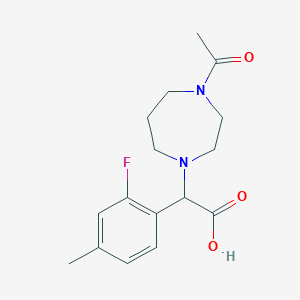

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives reveals a spirocyclic framework, often characterized by X-ray crystallography. These structures exhibit significant stereochemical complexity and are capable of engaging in various intermolecular interactions, contributing to their potential biological activity (Islam et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes their participation in further synthetic transformations, such as Michael addition reactions. These reactions allow for the introduction of various functional groups, expanding the chemical diversity and potential applications of the diazaspiro[5.5]undecane scaffold (Aggarwal & Khurana, 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are influenced by their molecular structure and substitution patterns. Studies have shown that the solvatochromic behavior and fluorescence quantum yield of diazaspiro[5.5]undecane derivatives are affected by the polarity of solvents, indicating their potential for application in photophysical studies (Aggarwal & Khurana, 2015).

Chemical Properties Analysis

The chemical properties of these compounds, including their stability, reactivity, and potential for forming complexes with metals, have been explored. For instance, certain diazaspiro[5.5]undecane derivatives demonstrate the ability to act as bidentate ligands, forming complexes with ruthenium(II) and copper(II), showcasing their versatility in coordination chemistry (Cordes et al., 2013).

properties

IUPAC Name |

2,2-dimethylpropyl 3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c1-20(2,3)16-27-19(26)23-12-9-21(10-13-23)8-7-18(25)24(15-21)14-17-6-4-5-11-22-17/h4-6,11H,7-10,12-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDVJRSNRJDEJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC(=O)N1CCC2(CCC(=O)N(C2)CC3=CC=CC=N3)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5653163.png)

![5-[2-(3-chloroisoxazol-5-yl)ethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5653165.png)

![6-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5653179.png)

![4-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-1,4-oxazepane](/img/structure/B5653187.png)

![4-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5653192.png)

![1-(4-biphenylyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5653206.png)

![7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5653213.png)

![4'-{[(cyclopropylamino)carbonyl]amino}-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5653216.png)

![3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5653219.png)

![8-ethyl-2-(ethylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5653234.png)

![1-isonicotinoylbenzo[cd]indol-2(1H)-one](/img/structure/B5653250.png)